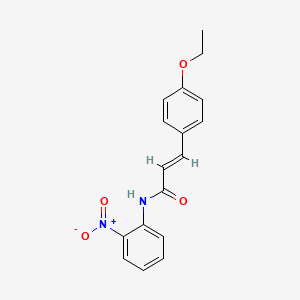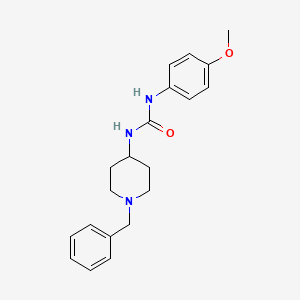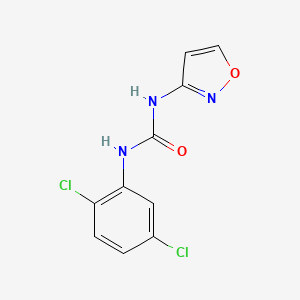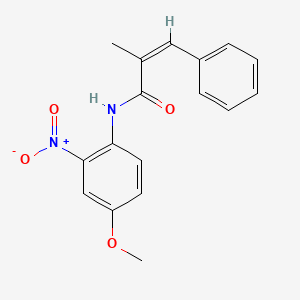
3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide, also known as ENPA, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal applications. ENPA is a synthetic molecule that belongs to the class of acrylamide derivatives.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site of tubulin, which prevents the formation of microtubules and disrupts the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has also shown significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to inhibit the growth of tumor xenografts in mice without any significant toxicity. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide has several advantages for lab experiments, including its simple synthesis method, high purity, and potent biological activity. However, this compound also has some limitations, including its low solubility in water, which makes it difficult to use in some experiments. This compound also has a relatively short half-life, which limits its effectiveness in some applications.
Direcciones Futuras
There are several future directions for 3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide research. One of the most significant directions is the development of this compound-based cancer therapies. This compound can be modified to improve its solubility and pharmacokinetic properties, which can enhance its effectiveness in cancer treatment. This compound can also be used as a lead compound for the development of other anti-cancer drugs. Another potential direction is the development of this compound-based anti-inflammatory and antimicrobial agents. This compound can also be used in the development of biosensors and diagnostic tools. Further research is needed to explore the full potential of this compound in various scientific research applications.
Conclusion:
This compound is a synthetic molecule that has shown significant potential in various scientific research applications, including cancer research, anti-inflammatory activity, and antimicrobial activity. This compound exhibits potent biological activity by inhibiting tubulin polymerization, which makes it a potential candidate for cancer therapy. This compound has several advantages for lab experiments, including its simple synthesis method and high purity, but also has some limitations, including its low solubility in water and short half-life. Further research is needed to explore the full potential of this compound in various scientific research applications.
Métodos De Síntesis
3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethoxyaniline and 2-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to obtain this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-(4-ethoxyphenyl)-N-(2-nitrophenyl)acrylamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-14-10-7-13(8-11-14)9-12-17(20)18-15-5-3-4-6-16(15)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHWXMKVNWUSSA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![phenyl[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanone dihydrochloride](/img/structure/B5336179.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336186.png)
![N-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenylalanine](/img/structure/B5336189.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5336204.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336212.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-2-propen-1-one](/img/structure/B5336222.png)
![1'-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5336235.png)


![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336254.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}piperidin-2-one](/img/structure/B5336265.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5336276.png)
